molecular formula C13H20N4O B7049337 5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole

5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B7049337
M. Wt: 248.32 g/mol
InChI Key: DJKKWBWUOXKMKC-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring fused with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved can vary depending on the specific application, but often include inhibition or activation of key biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole include other oxadiazole and imidazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

5-tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-5-6-11-14-7-8-17(11)9-10-15-12(18-16-10)13(2,3)4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKKWBWUOXKMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=CN1CC2=NOC(=N2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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